molecular formula C9H13NO3S B2860476 2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid CAS No. 1160246-44-5

2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid

Cat. No.: B2860476
CAS No.: 1160246-44-5
M. Wt: 215.27
InChI Key: WPGJDEULMXXMNU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid typically involves the reaction of 3-isopropylisoxazole with a suitable thiol reagent under specific conditions. One common synthetic route includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution with the isoxazole derivative . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Scientific Research Applications

2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid is a valuable research chemical with applications in various fields:

Biological Activity

2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid is a heterocyclic compound characterized by its unique structure that combines an isoxazole ring with a thiol and carboxylic acid functional group. Its molecular formula is C9H13NO3SC_9H_{13}NO_3S with a molecular weight of 215.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-isopropylisoxazole with thiol reagents. A common method includes using sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution with the isoxazole derivative. This synthetic route highlights the compound's versatility and the ease with which it can be modified for various applications.

PropertyValue
IUPAC Name2-[(3-propan-2-yl-1,2-oxazol-4-yl)methylsulfanyl]acetic acid
InChI KeyWPGJDEULMXXMNU-UHFFFAOYSA-N
Canonical SMILESCC(C)C1=NOC=C1CSCC(=O)O
Purity≥97%

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The isoxazole ring acts as a bioisostere, allowing it to bind effectively to active sites in proteins, potentially influencing biochemical pathways related to inflammation and pain management .

Pharmacological Effects

Research indicates that compounds containing isoxazole and thiol functionalities exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Isoxazole derivatives have shown effectiveness against various microbial strains, suggesting potential as antimicrobial agents.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Preliminary studies suggest that it could provide pain relief through central nervous system mechanisms .

Comparative Studies

Comparative studies involving similar compounds reveal that this compound exhibits enhanced lipid solubility and tissue permeability compared to other derivatives, such as 1,3,4-thiadiazoles. This property may enhance its bioavailability and therapeutic efficacy in clinical settings .

Study on Antimicrobial Activity

In a recent study, this compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibitory effect on bacterial growth at concentrations as low as 50 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antibiotics .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Administration of this compound resulted in a marked reduction in inflammatory markers (such as TNF-alpha and IL-6), indicating its potential utility in managing autoimmune conditions .

Properties

IUPAC Name

2-[(3-propan-2-yl-1,2-oxazol-4-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-6(2)9-7(3-13-10-9)4-14-5-8(11)12/h3,6H,4-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGJDEULMXXMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC=C1CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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